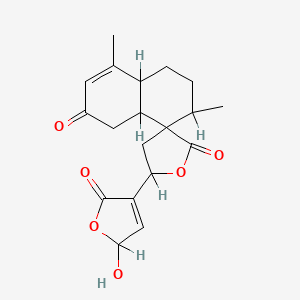
Cajucarinolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cajucarinolide is a clerodane diterpene isolated from the cortices of Croton cajucara (Euphorbiaceae). This compound possesses anti-inflammatory activity and inhibits bee venom phospholipase A2 in vitro.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Cajucarinolide is classified as a clerodane-type diterpene. Its structural characteristics contribute to its biological activity, making it a subject of interest in pharmacological studies. The compound has been shown to exhibit significant anti-inflammatory properties, which are attributed to its ability to inhibit specific enzymes and pathways involved in inflammation.
Anti-Inflammatory Activity
This compound has been documented to possess potent anti-inflammatory effects. Research indicates that it inhibits bee venom phospholipase A2 in vitro, which plays a crucial role in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
Cytotoxic Effects
Studies have reported moderate cytotoxic activity against K562 leukemia cells with an IC50 ranging from 33 μM to 43 μM . This property indicates that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.
Gastroprotective Effects
This compound has been associated with gastroprotective properties. Research involving the essential oil from Croton cajucara demonstrates its effectiveness in experimental gastric ulcer models, suggesting that this compound may contribute to these protective effects .
Case Study 1: Anti-Inflammatory Mechanisms
In a study examining the anti-inflammatory activity of this compound, researchers found that it significantly reduced inflammation markers in animal models. The compound's ability to modulate inflammatory pathways highlights its potential for developing new anti-inflammatory drugs .
Case Study 2: Cancer Cell Line Studies
Another research project focused on the cytotoxic effects of this compound against leukemia cells. The findings indicated that the compound induces apoptosis in these cells, suggesting its viability as a lead compound for cancer treatment .
Comparative Analysis of Biological Activities
| Activity Type | This compound | Other Compounds |
|---|---|---|
| Anti-Inflammatory | Yes | Yes (e.g., curcumin) |
| Cytotoxicity | Moderate | High (e.g., doxorubicin) |
| Gastroprotective | Yes | Yes (e.g., misoprostol) |
Conclusion and Future Directions
This compound exhibits promising pharmacological properties that warrant further exploration. Its anti-inflammatory and cytotoxic effects position it as a candidate for drug development targeting inflammatory diseases and cancer. Future research should focus on elucidating the mechanisms of action, optimizing its efficacy, and conducting clinical trials to assess its therapeutic potential.
Eigenschaften
CAS-Nummer |
147742-03-8 |
|---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-16,21H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
KDHLKFOOPWLPCD-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Kanonische SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(OC4=O)O)CC(=O)C=C2C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cajucarinolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















